molecular formula C4H2F6O2 B179446 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid CAS No. 564-10-3

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid

Cat. No. B179446
CAS RN: 564-10-3
M. Wt: 196.05 g/mol
InChI Key: RAEAYTICAPHWJW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a white crystalline powder . It is an organic compound that belongs to the class of organofluorides . The molecular formula of this compound is C4H2F6O2 .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid can be represented by the SMILES string OC(=O)C(C(F)(F)F)C(F)(F)F . This indicates that the molecule consists of a carboxylic acid group (-COOH) attached to a carbon atom, which is further connected to a trifluoromethyl group (-CF3) and a difluoromethyl group (-CHF2).


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a white crystalline powder . It has a melting point range of 49°C to 53°C . The molecular weight of this compound is 196.05 g/mol .

Scientific Research Applications

  • Conformational Analysis : The compound exhibits rich conformational landscapes, as revealed through high-resolution spectroscopic studies. The rotational spectrum of this acid was measured using chirped-pulse and narrow-band cavity-based Fourier transform microwave spectrometers. Quantum chemical calculations confirmed the structures of two dominant conformers, both taking the Z form of the carboxylic acid group (Thomas et al., 2016).

  • Complex Formation with Formic Acid : A study on the complex of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid with formic acid was conducted. The rotational spectra of this complex were measured, and the conformational landscape was explored. One stable heterodimer conformer was observed, providing insights into hydrogen bonding and the conformational preferences of such complexes (Thomas et al., 2018).

  • Application in MRI Agents : Poly(ethylene-glycol)-based fluorinated esters, derivatives of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, have been synthesized and investigated as MRI agents. These novel polymers show potential due to their solubility in water and distinct 19F NMR signal characteristics (Rossi et al., 2011).

  • Reactions with Nucleophiles : The compound has been used in reactions with various nucleophiles, leading to the formation of diverse trifluoromethyl-containing heterocyclic compounds. This highlights its utility in synthetic chemistry, particularly in creating N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

  • Biotransformation Studies : Studies on the biotransformation of related fluorocarbons have provided insights into metabolic pathways. For instance, the metabolism of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether to various products, including 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, was investigated, shedding light on potential metabolic processes involving 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid (Spracklin & Kharasch, 1996).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAYTICAPHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327679
Record name 2H-Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid

CAS RN

564-10-3
Record name 2H-Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Hexafluoro(2-methylpropanoic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate (14.6 g.), 4.5 N-aqueous potassium hydroxide (19.2 ml.) and methanol (35 ml.) is stirred at ambient temperature for 21/4 hours. The resulting solution is diluted with water and washed with ether. The aqueous phase is acidified with concentrated hydrochloric acid, and extracted with ether. The extract is washed with water, dried with sodium sulphate and evaporated. The residue is sublimed twice at 100° C. and 0.3 mm. pressure, and the sublimate is washed with light petroleum (b.p. 30°-40° C.) to give 2-(4-chloropheonxy)- 3,3,3-trifluoro-2-trifluoromethylpropionic acid, m.p. 81°-83° C. (5.1 g.). The acid may be further purified by crystallisation (prisms) from light petroleum (b.p. 60°-80° C.) followed by sublimation, which yields material of m.p. 82°-83° C.
Name
ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Thomas, MJ Carrillo, A Serrato III, EG Schnitzler… - Chemical Physics …, 2016 - Elsevier
Partially fluorinated carboxylic acids exhibit rich conformational landscapes. We report the first high-resolution spectroscopic study of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. Its …
Number of citations: 4 www.sciencedirect.com
J Thomas, MJ Carrillo, A Serrato III, F Xie… - Molecular …, 2019 - Taylor & Francis
We report the first high resolution spectroscopic observation of the complex of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid (TTPA) and formic acid. The rotational spectra were …
Number of citations: 7 www.tandfonline.com
A Serrato III - 2018 - search.proquest.com
An introduction to the relations of classical and quantum mechanics are presented in brief. As is an overview of the instrumentation and quantum chemical analysis performed to …
Number of citations: 2 search.proquest.com
EL Luzina, AV Popov - Journal of fluorine chemistry, 2015 - Elsevier
A new method is described for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene (PFIB). Isocyanate was used for synthesis of carbamates and ureas. A series of …
Number of citations: 11 www.sciencedirect.com
YJ Choi, A Treviño, SL Stephens, SA Cooke… - Journal of Molecular …, 2018 - Elsevier
The pure rotational spectra of 4,4,4-trifluorobutyric acid, CF 3 CH 2 CH 2 COOH, and its complex with formic acid were studied by a pulsed nozzle, chirped-pulse Fourier transform …
Number of citations: 3 www.sciencedirect.com
J Thomas, MJ Carrillo, A Serrato III, W Lin… - Journal of Molecular …, 2017 - Elsevier
Perfluorinated carboxylic acids are a special class of compounds with considerable industrial applications. In this study, we applied chirped pulse and cavity-based Fourier transform …
Number of citations: 8 www.sciencedirect.com
A Insausti, J Ma, Q Yang, F Xie, Y Xu - ChemPhysChem, 2022 - Wiley Online Library
Structural and tunneling properties of the 2‐furoic acid (FA) monomer and dimer were investigated using rotational spectroscopy and DFT calculations. CREST, a conformational …
A Macario, S Blanco, J Thomas, Y Xu… - … –A European Journal, 2019 - Wiley Online Library
Four conformers of the heterodimer o‐anisic acid–formic acid, formed in a supersonic expansion, have been probed by Fourier transform microwave spectroscopy. Two of these forms …
R Medel, JR Springborn, DL Crittenden, MA Suhm - Molecules, 2021 - mdpi.com
Rotational microwave jet spectroscopy studies of the monoterpenol α -fenchol have so far failed to identify its second most stable torsional conformer, despite computational predictions …
Number of citations: 3 www.mdpi.com
R Medel, JR Springborn, DL Crittenden, MA Suhm - 2008 - scholar.archive.org
Rotational microwave jet spectroscopy studies of the monoterpenol α-fenchol have so far failed to identify its second expected torsional conformer, despite computational predictions …
Number of citations: 0 scholar.archive.org

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